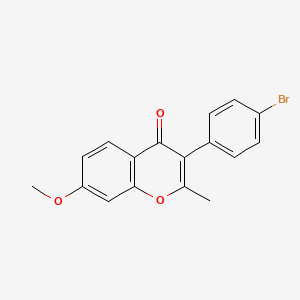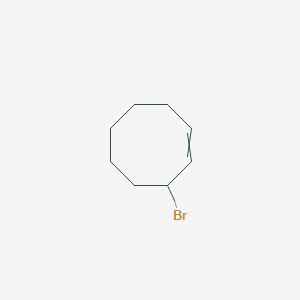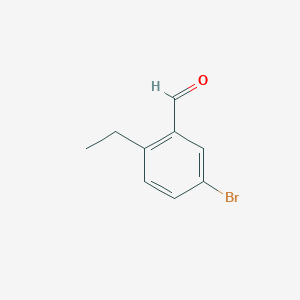
(2S)-2-(1-Adamantyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-Adamantyl)propanoic acid, also known as 1-APA, is an organic compound that belongs to the family of carboxylic acids. It is a derivative of adamantane, a cyclic hydrocarbon that is commonly used in the synthesis of pharmaceuticals due to its unique chemical and physical properties. 1-APA is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. The compound has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology.
作用機序
The mechanism of action of (2S)-2-(1-Adamantyl)propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to activate certain transcription factors, such as nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(2S)-2-(1-Adamantyl)propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various diseases, including cancer and Alzheimer's disease. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may make it a promising candidate for the development of anti-cancer therapies.
実験室実験の利点と制限
(2S)-2-(1-Adamantyl)propanoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. It also exhibits a range of biological activities, which makes it a versatile compound for investigating various cellular and molecular processes. However, one limitation is that it is not very soluble in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on (2S)-2-(1-Adamantyl)propanoic acid. One direction is to further investigate its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its potential use as a tool for investigating various cellular and molecular processes, such as inflammation and apoptosis. Finally, future research could focus on the development of new synthesis methods for the compound, which may improve its efficiency and yield.
合成法
The synthesis of (2S)-2-(1-Adamantyl)propanoic acid can be achieved through several methods, including the reaction of adamantane with chloroacetic acid, the reaction of 1-adamantanecarboxylic acid with thionyl chloride, and the reaction of 1-adamantanecarboxylic acid with 2-bromoethanol. The most commonly used method involves the reaction of adamantane with chloroacetic acid in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is then purified through a series of filtration and distillation processes.
科学的研究の応用
(2S)-2-(1-Adamantyl)propanoic acid has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
(2S)-2-(1-adamantyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15)/t8-,9?,10?,11?,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOIGVWVISBUAZ-SEOMOHDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Adamantyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)


![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)
![1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2537070.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2537074.png)


![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)